Receptor Selectivity Profile: Dual V1a/V2 Antagonism vs. Selective Comparators
Ribuvaptan is characterized as a dual antagonist of vasopressin V1a and V2 receptors, differentiating it from purely V2-selective agents like tolvaptan and lixivaptan . While direct binding affinity data (Ki) for Ribuvaptan is not publicly available, class-level inference dictates that this dual action confers a unique pharmacological profile, combining the aquaretic effects of V2 blockade with the potential hemodynamic and anti-fibrotic benefits of V1a blockade [1]. For comparison, the selective V2 antagonist tolvaptan has a reported Ki of 0.43 nM for the human V2 receptor [2]. The dual V1a/V2 antagonist conivaptan, which is primarily administered intravenously, has reported Ki values of 0.48 nM for V1a and 3.0 nM for human V2 receptors [3].
| Evidence Dimension | Receptor Subtype Antagonism |
|---|---|
| Target Compound Data | Dual V1a/V2 antagonist (specific binding affinities not publicly available) |
| Comparator Or Baseline | Tolvaptan: V2-selective (Ki V2 = 0.43 nM [2]); Conivaptan: Dual V1a/V2 antagonist (Ki V1a = 0.48 nM, Ki V2 = 3.0 nM [3]) |
| Quantified Difference | Qualitative differentiation based on dual vs. single receptor antagonism; quantitative binding data for Ribuvaptan unavailable. |
| Conditions | Receptor binding assays (human V1a and V2 receptors) |
Why This Matters
The selection of a dual V1a/V2 antagonist like Ribuvaptan is critical for research models where simultaneous modulation of both vascular and renal vasopressin pathways is required, a condition not met by V2-selective agents.
- [1] Mondritzki T, et al. Cardiac output improvement by pecavaptan: a novel dual-acting vasopressin V1a/V2 receptor antagonist in experimental heart failure. Eur J Heart Fail. 2021;23(5):743-750. View Source
- [2] Yamamura Y, et al. OPC-41061, a highly potent human vasopressin V2-receptor antagonist: pharmacological profile and aquaretic effect by single and multiple oral dosing in rats. J Pharmacol Exp Ther. 1998;287(3):860-867. View Source
- [3] Tahara A, et al. Pharmacological profile of YM087, a novel potent nonpeptide vasopressin V1A and V2 receptor antagonist, in vitro and in vivo. J Pharmacol Exp Ther. 1997;282(1):301-308. View Source
